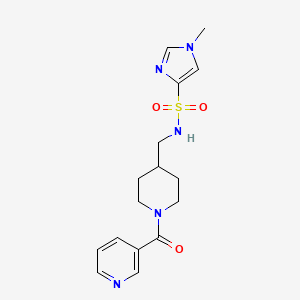

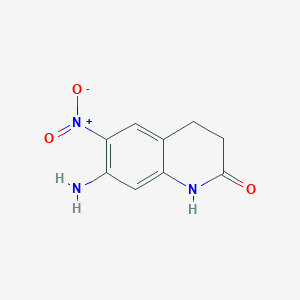

![molecular formula C9H9N3O4 B2753944 Ethyl 2,4-dihydroxyimidazo[1,5-a]pyrimidine-8-carboxylate CAS No. 2305252-62-2](/img/structure/B2753944.png)

Ethyl 2,4-dihydroxyimidazo[1,5-a]pyrimidine-8-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .Molecular Structure Analysis

Imidazole is known as 1,3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

This review details the recent development in imidazo[1,5-a]pyridine construction involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique

Synthesis and Characterization

- A study focused on the synthesis and characterization of novel pyrimidine derivatives, including structures similar to Ethyl 4-hydroxy-2-oxo-1H-imidazo[1,5-a]pyrimidine-8-carboxylate. These compounds were evaluated for their antioxidant and radioprotective activities using in vitro assays and an in vivo Drosophila melanogaster model system. The findings suggest potential applications in mitigating oxidative stress caused by ionizing radiation (Mohan et al., 2014).

Chemical Rearrangements and New Syntheses

- Research on base-catalyzed rearrangement of isoxazolinyl heterocycles led to new syntheses of annelated pyrimidines. This work highlights the chemical versatility and potential for creating complex heterocyclic systems, offering insights into synthetic routes that could encompass the ethyl 4-hydroxy-2-oxo-1H-imidazo[1,5-a]pyrimidine-8-carboxylate structure (Donati et al., 1989).

Aerobic Oxidative Conditions in Synthesis

- The Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines under aerobic oxidative conditions, utilizing ethyl tertiary amines as carbon sources, was reported. This innovative approach demonstrates a novel activation mode for ethyl tertiary amines, expanding the toolbox for synthesizing imidazo[1,2-a]pyrimidine derivatives (Rao et al., 2017).

Structural Analysis and Crystal Packing

- A detailed structural analysis of a related compound, Ethyl (2,5-dioxo-1-phenyl-2,3-dihydro-1H,5H-1-benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl)acetate, revealed insights into the imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system's planarity and crystal packing, stabilized by weak intermolecular C—H⋯O interactions. Such analyses are crucial for understanding the physical properties and potential applications of these compounds (Deng et al., 2010).

Orientations Futures

Mécanisme D'action

Target of Action

Ethyl 4-hydroxy-2-oxo-1H-imidazo[1,5-a]pyrimidine-8-carboxylate is a complex compound that belongs to the class of imidazole and pyrimidine derivatives . These classes of compounds are known to interact with a variety of biological targets.

Mode of Action

Imidazole and pyrimidine derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or interfering with cellular processes .

Biochemical Pathways

Imidazole and pyrimidine derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole and pyrimidine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Propriétés

IUPAC Name |

ethyl 4-hydroxy-2-oxo-1H-imidazo[1,5-a]pyrimidine-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O4/c1-2-16-9(15)7-8-11-5(13)3-6(14)12(8)4-10-7/h3-4,14H,2H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIDDMQNELYQEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2NC(=O)C=C(N2C=N1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

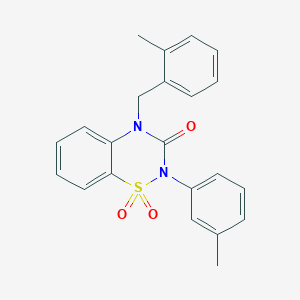

![2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-(4-methylphenyl)butanamide](/img/structure/B2753864.png)

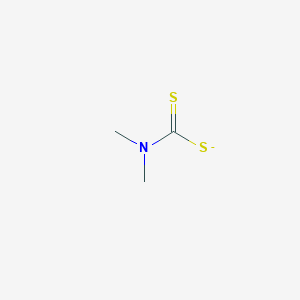

![N-{3-[(6-cyclopropyl-5-fluoropyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide](/img/structure/B2753865.png)

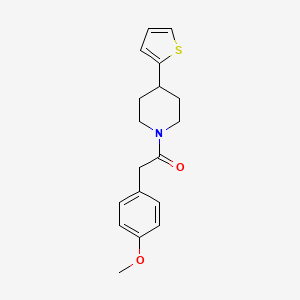

![(4-(3,4-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2753866.png)

![3-[4-(Benzyloxy)phenyl]-3-{[(4-nitrophenyl)methylene]amino}-1-propanol](/img/structure/B2753868.png)

![N-cyclohexyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2753875.png)

![11-methoxy-6,13-dihydro-5H-indolo[3,2-c]acridin-8-yl methyl ether](/img/structure/B2753881.png)